4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Scientific Research Applications
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets by inhibiting the action of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, where prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively .
Result of Action
The molecular and cellular effects of the compound’s action result in significant anti-inflammatory and analgesic activities . By inhibiting the production of prostaglandins, the compound reduces inflammation and pain .
Future Directions
The development of novel antibiotics to control resistance problems is crucial . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings from the research on benzothiazole derivatives will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of 4,6-dichlorobenzothiazole: This can be achieved by reacting 2-aminothiophenol with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Acetylation: The 4,6-dichlorobenzothiazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetyl-4,6-dichlorobenzothiazole.
Amidation: Finally, the acetylated product is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4,6-dichlorobenzothiazole: Shares the benzothiazole core but lacks the acetyl and benzamide groups.
4-acetylbenzothiazole: Contains the acetyl group but lacks the dichloro and benzamide groups.
N-(4,6-dichlorobenzothiazol-2-yl)benzamide: Contains the benzamide group but lacks the acetyl group.
Uniqueness
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both acetyl and benzamide groups, along with the dichlorobenzothiazole moiety, enhances its reactivity and bioactivity compared to similar compounds.
Properties
IUPAC Name |
4-acetyl-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(18)6-11(17)7-13(14)23-16/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZDBLQBVZTEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.